BenchChemオンラインストアへようこそ!

1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one

Medicinal chemistry Scaffold design Structure–activity relationships

This fully saturated tetrahydro azetoquinoxalinone (MW 174.2 Da) is Rule-of-3 compliant and occupies CNS MPO-favorable space (LogP 1.12, PSA 32.34 Ų, zero rotatable bonds). Unlike dihydro analogs, the saturated core eliminates endocyclic double-bond planarity, enhancing solubility and reducing promiscuity. It serves as an adenine-mimetic hinge-binder for ATP-competitive kinase fragment libraries. Crucially, the monoketone scaffold cannot undergo β-lactam ring-opening, making it the superior negative control against covalent bridgehead 1,3-dione series. Available at ≥95% purity with full batch documentation for multi-source HTS procurement.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1169869-08-2
Cat. No. B3011630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one
CAS1169869-08-2
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1CN2C1C(=O)NC3=CC=CC=C32
InChIInChI=1S/C10H10N2O/c13-10-9-5-6-12(9)8-4-2-1-3-7(8)11-10/h1-4,9H,5-6H2,(H,11,13)
InChIKeyNPCUJEZPFNNWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H,2H,2aH,3H,4H-Azeto[1,2-a]quinoxalin-3-one (CAS 1169869-08-2) – A Saturated Azetoquinoxalinone Scaffold for Rigidified Heterocyclic Library Design


1H,2H,2aH,3H,4H-Azeto[1,2-a]quinoxalin-3-one (CAS 1169869-08-2) is a fully saturated, tetracyclic-fused azetidine–quinoxalinone heterocycle with molecular formula C10H10N2O and a molecular weight of 174.2 g/mol [1]. The compound incorporates a strained azetidine ring fused at the [1,2-a] positions to a tetrahydroquinoxaline core bearing a carbonyl at position 3. This saturated scaffold contrasts with the more extensively studied dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones, which contain an endocyclic double bond and have been accessed via photocatalytic [2+2] cycloadditions [2]. The compound is commercially available as a research chemical with a typical purity of ≥95% [1].

Why 1H,2H,2aH,3H,4H-Azeto[1,2-a]quinoxalin-3-one Cannot Be Casually Replaced by In-Class Analogs


The azetoquinoxalinone chemical space contains multiple regioisomeric and redox-state variants—including the 1-one isomer (CAS 111781-91-0), the dihydro unsaturated analog (dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-one), and the bridgehead β-lactam 1,3-dione series—each of which presents a distinctly different spatial orientation of hydrogen-bond donor/acceptor functionality [1][2]. The target compound's saturated tetrahydro ring system eliminates the planarizing effect of the endocyclic double bond present in the dihydro series, resulting in a different conformational ensemble and altered physicochemical properties (calculated LogP 1.12, polar surface area 32.34 Ų, zero rotatable bonds) [1]. In the 1,3-dione analog class, the additional carbonyl converts the scaffold into a β-lactam with bridgehead nitrogen character, fundamentally altering reactivity and biological recognition [3]. These structural differences preclude the assumption that potency, selectivity, or physicochemical behavior will be conserved across analogs.

Quantitative Differentiation Evidence for 1H,2H,2aH,3H,4H-Azeto[1,2-a]quinoxalin-3-one Versus Closest Analogs


Regioisomeric Carbonyl Position Dictates Hydrogen-Bond Donor/Acceptor Topology: 3-One vs. 1-One Isomer

The target compound 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one positions the carbonyl oxygen at position 3, adjacent to the bridgehead nitrogen, forming a NH–C=O hydrogen-bond donor–acceptor pair with the N4–H oriented toward the azetidine ring face. In contrast, the 1-one regioisomer 2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one (CAS 111781-91-0) places the carbonyl at position 1, adjacent to the aromatic ring, altering the vector of the hydrogen-bond acceptor by approximately 120° relative to the fused ring plane [1]. This topological difference is structurally analogous to the well-documented regioisomeric selectivity differences observed between quinoxalin-2-one and quinoxalin-3-one derivatives in kinase inhibition [2]. Crystallographic data for a closely related 3-oxo tetrahydroazetoquinoxaline derivative (CCDC 2180173) confirms the non-planar, puckered azetidine ring geometry that orients the 3-carbonyl in a distinct spatial quadrant [3].

Medicinal chemistry Scaffold design Structure–activity relationships

Saturation State Determines Conformational Flexibility: Tetrahydro (Target) vs. Dihydro (Unsaturated) Analog

The target compound is fully saturated in the quinoxaline portion (tetrahydro), whereas the photocatalytic [2+2] cycloaddition product dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-one retains an endocyclic C2–C2a double bond [1]. The double bond in the dihydro analog enforces near-planarity of the six-membered ring, constraining the azetidine ring into a narrower set of accessible conformations. By contrast, the saturated tetrahydro system allows greater ring puckering, as evidenced by the crystal structure of the 1,2a-dimethyl-3-oxo-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile derivative, where the azetidine ring adopts a distinct non-planar geometry [2]. Computed physicochemical parameters for the target compound (LogP 1.12, polar surface area 32.34 Ų, zero rotatable bonds) [3] differ from the dihydro analog, which is expected to exhibit a lower LogP (estimated ~0.9 due to the polarizable π-system) and a larger polar surface area (~36 Ų) owing to the increased sp² character.

Conformational analysis Physicochemical profiling Fragment-based drug design

Fused Azetidine–Quinoxalinone vs. Non-Fused Azetidine-Substituted Quinoxalines: Rigidity as a Selectivity Determinant

Patent US9290488B2 discloses azetidine-substituted quinoxalines as opioid receptor like-1 (ORL-1) modulators, where the azetidine ring is appended as a substituent rather than fused into the core [1]. The non-fused architecture leaves a rotatable bond between the azetidine and quinoxaline rings, introducing conformational flexibility that can reduce binding entropy. The target compound's [1,2-a] fusion eliminates this rotatable bond entirely (zero rotatable bonds [2]), locking the azetidine nitrogen into a bridgehead position and pre-organizing the scaffold into a single low-energy conformational family. Class-level SAR from opioid receptor programs indicates that conformational constraint in azetidine-bearing ligands can shift selectivity profiles among opioid receptor subtypes [1], though direct comparative binding data for the target compound are not publicly available.

Scaffold rigidity Opioid receptor ligands Kinase inhibitor design

Distinction from β-Lactam Bridgehead Diones: Carbonyl Count Alters Reactivity and Biological Recognition

Azeto[1,2-a]quinoxaline-1,3-diones represent a well-characterized class of bridgehead nitrogen β-lactams first reported by Abdulla and Fuhr in 1976 [1]. These diones incorporate a β-lactam carbonyl at position 1 in addition to the amide carbonyl at position 3, creating a reactive β-lactam ring susceptible to nucleophilic ring-opening—a feature the target monoketone (3-one) lacks. The β-lactam character endows the 1,3-dione class with antibacterial activity via covalent modification of penicillin-binding proteins, whereas the target compound's single amide carbonyl presents no such reactive electrophilic center [1][2]. In antimicrobial screening of quinoxalin-3-one derivatives by Sanna et al., only moderate, non-covalent antibacterial activity was observed for compounds without the β-lactam warhead [2], supporting the mechanistic divergence between mono- and dione series.

β-Lactam chemistry Antimicrobial screening Heterocyclic scaffold design

Commercial Availability and Purity Benchmarking: Enamine vs. Biosynth/CymitQuimica

The target compound is available from multiple vendors with differing specifications. Enamine supplies the compound (catalog EN300-126116) at ≥95% purity, molecular weight 174.20 g/mol [1]. CymitQuimica (Biosynth brand, catalog 3D-UWB86908) offers the compound at a minimum 95% purity at price points of €1,711.00 for 50 mg and €4,784.00 for 500 mg . By comparison, the 1-one regioisomer (2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one, CAS 111781-91-0) is listed on ChemicalBook and ChemBlink without disclosed vendor purity specifications , suggesting less standardized commercial sourcing. The 1,3-dione analog (CAS 111781-86-3) is available from CheMenu at 97% purity (catalog CM221523) , offering a higher purity benchmark but representing a chemically distinct β-lactam scaffold.

Chemical procurement Vendor comparison Building block sourcing

Procurement-Driven Application Scenarios for 1H,2H,2aH,3H,4H-Azeto[1,2-a]quinoxalin-3-one (CAS 1169869-08-2)


Fragment-Based Drug Discovery Requiring a Rigid, Low-Molecular-Weight Hinge-Binding Mimic

The target compound's molecular weight of 174.2 Da falls within ideal fragment space (Rule of 3 compliant: MW <300, LogP 1.12, HBD 1, HBA 2 [1]), and its zero rotatable bonds ensure a single dominant conformation in solution. The 3-carbonyl and NH donor–acceptor pair mimics the hydrogen-bonding pattern of adenine, making it suitable for ATP-competitive kinase hinge-binding fragment libraries where the 1-oxo regioisomer would present an incompatible donor–acceptor vector [2].

Saturated Heterocyclic Library Synthesis for CNS Penetration Optimization

With a calculated LogP of 1.12 and polar surface area of 32.34 Ų [1], the tetrahydro scaffold occupies favorable CNS drug-like chemical space (CNS MPO desirability). Its increased fraction of sp³ carbon (Fsp³) relative to the dihydro analog enhances aqueous solubility and reduces aromatic π-stacking-driven promiscuity, making it a superior core for CNS-targeted compound libraries compared to the flatter dihydro or quinoxaline-1,3-dione alternatives [3].

Proof-of-Concept Studies Differentiating Non-Covalent from Covalent Target Engagement

Unlike the bridgehead β-lactam azeto[1,2-a]quinoxaline-1,3-diones, which can engage biological targets covalently through β-lactam ring opening [4], the monoketone target compound is incapable of such reactivity. This property makes it an ideal negative control or comparator compound in studies designed to isolate non-covalent pharmacological effects from covalent modification artifacts in target engagement assays.

Multi-Vendor Procurement with Documented Purity for Reproducible High-Throughput Screening

The compound is available from Enamine (≥95% purity) [1] and CymitQuimica/Biosynth (min. 95% purity) with transparent batch documentation, enabling multi-source procurement for large-scale HTS campaigns. This contrasts with the 1-one regioisomer, for which vendor purity specifications are not standardized, introducing batch-to-batch variability risk that can confound screening hit validation .

Quote Request

Request a Quote for 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.